Product packaging for Dodecyl bis(4-nonylphenyl) phosphite(Cat. No.:CAS No. 84787-76-8)

Dodecyl bis(4-nonylphenyl) phosphite

Cat. No.: B12646701
CAS No.: 84787-76-8
M. Wt: 655.0 g/mol
InChI Key: YWOPISHOKCSBRA-UHFFFAOYSA-N
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Description

Dodecyl bis(4-nonylphenyl) phosphite (CAS Registry Number 84787-76-8 ) is a high molecular weight organophosphorus compound with the molecular formula C42H71O3P and an average molecular weight of approximately 654.99 g/mol . This chemical is classified as a phosphite ester and functions primarily as a secondary antioxidant and stabilizer in polymer science research . Its mechanism of action involves the scavenging of hydroperoxides (ROOH) that are generated during the auto-oxidation of polymers, thereby inhibiting the propagation of degradation chains and mitigating issues like discoloration, embrittlement, and loss of molecular weight . The compound's structure incorporates a dodecyl (lauryl) chain and two 4-nonylphenyl groups, contributing to its compatibility with various polyolefins and other hydrocarbon-based polymers . Researchers utilize this phosphite to study the stabilization of polymers against thermal and oxidative degradation during high-temperature melt processing . It is often investigated in combination with primary antioxidants (e.g., hindered phenols) and light stabilizers to develop synergistic stabilization systems that offer comprehensive protection for plastics . It is critical to note that certain phosphite stabilizers, particularly those with nonylphenyl groups, can be a source of 4-nonylphenol (4NP), which is identified as an endocrine-disrupting chemical . Therefore, research involving this compound in applications like food packaging must include stringent analysis to monitor for potential migrant species . Handling of this material requires appropriate safety precautions. It has a calculated flash point of approximately 445.8°C, indicating low flammability risk under standard conditions, and a predicted boiling point of 660.5°C at 760 mmHg . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for incorporation into products for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H71O3P B12646701 Dodecyl bis(4-nonylphenyl) phosphite CAS No. 84787-76-8

Properties

CAS No.

84787-76-8

Molecular Formula

C42H71O3P

Molecular Weight

655.0 g/mol

IUPAC Name

dodecyl bis(4-nonylphenyl) phosphite

InChI

InChI=1S/C42H71O3P/c1-4-7-10-13-16-17-18-21-24-27-38-43-46(44-41-34-30-39(31-35-41)28-25-22-19-14-11-8-5-2)45-42-36-32-40(33-37-42)29-26-23-20-15-12-9-6-3/h30-37H,4-29,38H2,1-3H3

InChI Key

YWOPISHOKCSBRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Dodecyl Bis 4 Nonylphenyl Phosphite

Esterification Reaction Pathways

Esterification serves as the fundamental pathway for synthesizing phosphite (B83602) esters. This can be achieved through a direct reaction involving phosphorous acid or via a more reactive phosphorus precursor like phosphorus trichloride (B1173362). The choice of pathway influences the reaction conditions, catalytic requirements, and byproduct management strategies.

Direct Esterification from Phosphorous Acid, Dodecyl Alcohol, and Nonylphenol

The direct esterification route involves the reaction of phosphorous acid with dodecyl alcohol and 4-nonylphenol (B119669). This method is advantageous as it avoids the use of halogenated phosphorus compounds. The reaction proceeds stepwise, where the hydroxyl groups of the acid react with the alcohol and phenol (B47542) to form the ester linkages and water as a byproduct. The reaction of an alcohol with o-phosphoric acid is known to proceed to an equilibrium state. googleapis.com The establishment of this equilibrium is relatively fast for lower alcohols, but the rate decreases as the chain length of the aliphatic component increases. googleapis.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include temperature, pressure, and the molar ratio of the reactants.

Temperature: The reaction temperature is typically elevated to facilitate the esterification process. For related phosphite syntheses, reaction temperatures can range from room temperature up to 130°C or higher. google.com

Pressure: To drive the reaction towards completion, the water formed as a byproduct is continuously removed. This is often achieved by conducting the reaction under reduced pressure or by using a water-entraining agent like toluene (B28343) or xylene, which forms an azeotrope with water. googleapis.comgoogle.com Following the reaction, unreacted volatile components, such as excess alcohol, can be removed by vacuum distillation at pressures ranging from 0.01 to 5 mm Hg. google.com

Stoichiometry: The stoichiometry of the reactants—phosphorous acid, dodecyl alcohol, and 4-nonylphenol—must be carefully controlled to favor the formation of the desired asymmetric phosphite. Using an excess of the phenolic or alcoholic reactant can increase the reaction rate. google.com For the synthesis of phosphoric acid alkyl esters, 1 to 5 mole equivalents of an alcohol/alkylphenol are reacted with 1 mole equivalent of o-phosphoric acid. google.com

ParameterOptimized ConditionPurpose
Temperature Elevated (e.g., up to 130°C)To increase the rate of esterification. google.com
Pressure Reduced pressure / VacuumTo facilitate the removal of water and drive equilibrium. google.com
Stoichiometry Excess alcohol/phenolTo increase reaction rate and ensure complete conversion. google.com
Byproduct Removal Azeotropic distillation (e.g., with toluene)To continuously remove water from the reaction mixture. googleapis.comgoogle.com

This table presents generalized optimization conditions for phosphite ester synthesis based on related processes.

Catalysts are often employed to accelerate the rate of esterification. Both acidic and basic catalysts have been utilized in the synthesis of phosphate (B84403) and phosphite esters.

Basic Catalysis: The direct esterification of o-phosphoric acid can be conducted in the presence of a substoichiometric amount of a basic inorganic or organic compound. googleapis.comgoogle.com Examples of basic catalysts include sodium methylate, sodium phenolate, and amines like dimethyl cocosamine. googleapis.comgoogle.com The amount of basic catalyst typically ranges from 0.05 to 0.2 mole equivalent based on the quantity of phosphorus. googleapis.comgoogle.com

Acidic Catalysis: While less common for direct phosphite esterification, acidic conditions are relevant. It has been hypothesized that in reactions involving phosphorus pentoxide, water added prior to phosphation forms phosphoric acid, which in turn catalyzes the reaction and increases the yield of phosphate esters. google.com For other types of esterifications, solid acid catalysts, such as Schiff base manganese complexes anchored to a Keggin heteropolyacid, have been used effectively. researchgate.net

To control the reaction equilibrium and favor product formation, the water of reaction must be efficiently removed from the system. google.com A common industrial technique is azeotropic distillation, where a water-entraining agent such as toluene or xylene is added to the reaction mixture. googleapis.comgoogle.com The solvent forms a low-boiling azeotrope with water, which is distilled off, effectively shifting the equilibrium towards the formation of the phosphite ester. After the reaction is complete, any unreacted alcohol or phenol can be removed from the mixture via vacuum distillation to purify the final product. googleapis.comgoogle.com

Alternative Synthetic Routes for Related Phosphite Esters

Alternative methods for synthesizing phosphite esters often utilize more reactive phosphorus compounds to achieve higher yields and milder reaction conditions.

A prevalent alternative route for producing phosphite esters involves the use of phosphorus trichloride (PCl₃) as the phosphorus source. wikipedia.org This method is widely used for manufacturing organophosphorus compounds, including triaryl phosphites like tris(nonylphenyl) phosphite. google.comresearchgate.net The synthesis is a series-parallel reaction where the three chlorine atoms of PCl₃ are sequentially replaced by alkoxy or aryloxy groups from the corresponding alcohol or phenol. researchgate.net

The reaction between PCl₃ and phenols or alcohols is highly exothermic and liberates hydrogen chloride (HCl) gas as a byproduct. google.comresearchgate.net

Reaction Scheme: PCl₃ + ROH → P(OR)Cl₂ + HCl P(OR)Cl₂ + R'OH → P(OR)(OR')Cl + HCl P(OR)(OR')Cl + R''OH → P(OR)(OR')(OR'') + HCl

For the synthesis of Dodecyl bis(4-nonylphenyl) phosphite, the reaction would involve the sequential reaction of PCl₃ with one equivalent of dodecyl alcohol and two equivalents of 4-nonylphenol. To manage the exothermic nature of the reaction, PCl₃ is typically added to the phenol/alcohol mixture in a controlled manner. researchgate.net The reaction temperature can range from ambient temperature to 130°C. google.com The removal of the dissolved HCl byproduct, often achieved by subjecting the batch to reduced pressure at an elevated temperature, is crucial for driving the reaction to completion and obtaining a high-purity product. researchgate.net

ParameterConditionRationale
Reactant Phosphorus Trichloride (PCl₃)Highly reactive phosphorus source. wikipedia.org
Co-Reactants Dodecyl Alcohol, 4-NonylphenolProvide the organic moieties for the ester.
Temperature Room Temperature to 130°CTo control the exothermic reaction. google.com
Byproduct Hydrogen Chloride (HCl)Must be removed to drive the reaction. google.comresearchgate.net
Byproduct Removal Reduced pressure at elevated temperatureTo remove dissolved HCl gas from the product mixture. researchgate.net

This table summarizes typical conditions for the synthesis of phosphite esters using phosphorus trichloride.

Transesterification Strategies and Steric Hindrance Considerations

Transesterification is a key strategy for synthesizing mixed phosphonates and phosphites. google.com This method typically involves the reaction of a phosphite ester with an alcohol or phenol, leading to the exchange of an alkoxy or aryloxy group. In the context of producing this compound, a potential pathway is the reaction of a starting phosphite, such as triphenyl phosphite or a trialkyl phosphite, with 4-nonylphenol and dodecanol (B89629) in a stepwise manner.

Several catalytic systems have been developed to facilitate these transformations, which are crucial for achieving high yields and selectivity. One established method for preparing mixed aryl alkyl phosphonates involves the transesterification of a diaryl phosphonate (B1237965) with an alcohol using an alkali metal salt of a weak acid or an alkali metal alkoxide as a catalyst. google.com The reaction is typically carried out under anhydrous conditions, often by refluxing the diaryl phosphonate in an excess of the target alcohol. google.com

More advanced catalytic methods offer greater efficiency and selectivity, particularly when dealing with sterically demanding substrates. Zinc(II) catalysts, for example, have been shown to be highly effective for the additive-free, one-pot synthesis of phosphite diesters from two different alcohols and a phosphorus(III) reagent like tris(2,2,2-trifluoroethyl) phosphite. nih.gov This approach is significant because the electron-deficient nature of the trifluoroethoxy leaving group enhances both reactivity and selectivity, while the low nucleophilicity of the resulting trifluoroethanol byproduct suppresses side reactions. nih.gov

Steric Hindrance Considerations: The synthesis of this compound is significantly influenced by steric hindrance. The molecule features two bulky 4-nonylphenyl groups and a long-chain dodecyl group attached to the phosphite core. The large size of the 4-nonylphenyl substituent can impede the approach of incoming nucleophiles to the phosphorus center. This steric crowding necessitates carefully chosen reaction conditions and catalysts. Methodologies effective for sterically demanding alcohols, such as the zinc-catalyzed system, are particularly relevant as they are designed to overcome such spatial constraints. nih.gov The sequential reaction to build the desired product—for instance, reacting phosphorus trichloride first with 4-nonylphenol and then with dodecanol—must account for the increasing steric bulk at each step.

Below is a table summarizing catalytic strategies applicable to phosphite transesterification.

Catalyst SystemReactantsKey ConditionsAdvantages
Alkali Metal Alkoxide (e.g., Sodium Alkoxide) google.comDiaryl phosphonate + Aliphatic alcoholAnhydrous, refluxing in excess alcoholHigh reproducibility and superior yields for certain mixed aryl alkyl phosphonates. google.com
Zinc(II) Complexes nih.govP(III) Reagent (e.g., P(OCH₂CF₃)₃) + Two different alcoholsAdditive-free, mild conditionsHigh selectivity, high functional group tolerance, applicable to sterically demanding alcohols. nih.gov

Comparative Analysis of Synthetic Efficiency and Yield for this compound Precursors

Phosphorus Trichloride (PCl₃): Phosphorus trichloride is a fundamental industrial chemical and the primary phosphorus source for producing phosphite esters. patsnap.comwikipedia.org It is typically prepared through the direct reaction of elemental phosphorus with dry chlorine gas. wikipedia.orggloballcadataaccess.org The process can utilize either white or red phosphorus. The industrial synthesis is often a continuous process where PCl₃ is removed as it forms to prevent its further chlorination to phosphorus pentachloride (PCl₅). wikipedia.orggoogle.com A laboratory-scale synthesis using red phosphorus and chlorine has been reported to achieve yields of about 94%. prepchem.com Industrial models based on the reaction of white phosphorus and chlorine assume a conversion efficiency of around 95%. globallcadataaccess.org

4-Nonylphenol: 4-Nonylphenol is an alkylphenol produced industrially via the alkylation of phenol with nonene, a nine-carbon olefin. nih.govelchemy.com The reaction is catalyzed by an acid, such as phosphorous acid or polyphosphoric acid. elchemy.com The nonene precursor is itself synthesized from the oligomerization of propene. elchemy.com The synthesis can result in a complex mixture of branched-chain isomers. nih.govnih.gov Specific, multi-step laboratory syntheses have been reported with varying efficiencies; for example, one two-step route involving a Friedel-Crafts acylation followed by a Clemmensen reduction reported yields of 37% and 83% for the respective steps. chemicalbook.com

Dodecanol (Lauryl Alcohol): Dodecanol is a fatty alcohol that can be sourced from natural feedstocks or produced synthetically. wikipedia.orgatamankimya.com A common industrial method is the hydrogenation of fatty acids or their methyl esters derived from palm kernel or coconut oil. wikipedia.orgatamanchemicals.com Synthetic routes include the Ziegler process, which involves the oligomerization of ethylene (B1197577) using an aluminum catalyst. wikipedia.orgatamankimya.com High-yield methods for its preparation are well-established, such as the catalytic hydrogenation of dodecanone. One patented process reports a dodecanol yield of 98.4% from dodecanone hydrogenation, with the catalyst demonstrating good reusability over 30 cycles with a final yield of 97.2%. google.com

The following table provides a comparative overview of the synthetic efficiency for these key precursors.

PrecursorSynthetic MethodKey ReactantsReported Yield / Efficiency
Phosphorus Trichloride Direct Chlorination wikipedia.orgprepchem.comRed Phosphorus + Chlorine~94% prepchem.com
Direct Chlorination wikipedia.orggloballcadataaccess.orgWhite Phosphorus + Chlorine~95% conversion efficiency globallcadataaccess.org
4-Nonylphenol Acid-Catalyzed Alkylation elchemy.comPhenol + NoneneIndustrial standard, yield varies with process.
Two-Step Lab Synthesis chemicalbook.comNonanoyl Chloride + Phenol (then reduction)37% (Step 1), 83% (Step 2) chemicalbook.com
Dodecanol Catalytic Hydrogenation google.comDodecanone + H₂97.2% - 98.4% google.com
Reduction of Fatty Esters wikipedia.orgatamanchemicals.comPalm/Coconut Oil Esters + H₂Common industrial method. wikipedia.orgatamanchemicals.com
Ziegler Process wikipedia.orgatamankimya.comEthylene + TriethylaluminiumIndustrial synthetic route. wikipedia.orgatamankimya.com

Mechanistic Investigations of Antioxidant and Stabilizing Functionality

Hydroperoxide Decomposition Mechanisms

The primary role of phosphite (B83602) antioxidants is to decompose hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of organic materials. The presence of a phosphite group, P(OR)₃, is central to this functionality. vinatiorganics.com

Sacrificial Nature and Conversion to Phosphates

P(OR)₃ + ROOH → P(O)(OR)₂ + ROH vinatiorganics.com

This conversion effectively neutralizes the hydroperoxide, preventing it from decomposing into aggressive radicals that would otherwise continue the degradation chain reaction. vinatiorganics.com

Kinetic Studies of Hydroperoxide Scavenging

Kinetic studies reveal that the reaction between phosphites and hydroperoxides can be complex. For instance, the decomposition of 1-methyl-1-phenylethyl hydroperoxide by certain phosphites has been shown to be a catalytic, pseudo-first-order reaction. rsc.org This catalytic stage is preceded by a faster, second-order reaction where the phosphite is converted into the active catalytic species. rsc.org It has been observed that this initial reaction can involve multiple hydroperoxide molecules for each phosphite molecule. rsc.org In contrast, some phosphites, like triphenyl phosphite, react in a strictly stoichiometric manner with hydroperoxides. rsc.org The specific kinetics are influenced by the structure of the phosphite and the reaction conditions.

Influence of Molecular Structure on Reactivity and Efficiency

The molecular structure of a phosphite antioxidant, particularly the nature of the organic substituents (R groups) attached to the phosphorus atom, significantly influences its reactivity and efficiency. vinatiorganics.com Key factors include:

Electronic Effects : The electron-donating or withdrawing nature of the substituents can affect the reactivity of the phosphorus center.

Steric Hindrance : Bulky substituents can hinder the approach of hydroperoxides to the phosphorus atom, potentially slowing down the reaction rate.

Solubility and Compatibility : The R groups determine the antioxidant's solubility in the polymer matrix, which is crucial for its effective distribution and performance. vinatiorganics.com

Hydrolytic Stability : The structure also impacts the phosphite's resistance to hydrolysis, a competing reaction that can deactivate the antioxidant. nih.gov

The efficiency of hydroperoxide decomposition generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org The strategic modification of functional groups allows for the enhancement of properties such as thermal resistance and stability. nih.gov

Radical Scavenging and Chain-Breaking Mechanisms

In addition to hydroperoxide decomposition, certain phosphites can also act as chain-breaking antioxidants by scavenging radicals.

Formation and Reactivity of Aroxyl Radicals

The reaction of hindered aryl phosphites with alkoxyl radicals results in the formation of aroxyl radicals. acs.org These newly formed radicals can then participate in terminating the radical-chain oxidation process. acs.org The stability and reactivity of these aroxyl radicals are important for their effectiveness in terminating radical chains. A new method for assessing free radical absorption capacity, known as the aroxyl radical absorption capacity (ARAC) assay, utilizes a stable aroxyl radical to measure the radical-scavenging rate constant of antioxidants. nih.gov

Interactive Data Table: Properties Influencing Antioxidant Activity

Below is an interactive table summarizing how different structural and kinetic factors influence the antioxidant performance of phosphites.

PropertyInfluence on Antioxidant Activity
Substituent Type (Alkyl vs. Aryl) Affects reactivity and hydrolytic stability. Aryl phosphites are generally more stable but may have different reaction kinetics compared to alkyl phosphites. acs.org
Steric Hindrance Can reduce the rate of hydroperoxide decomposition but may enhance selectivity and stability. acs.org
Reaction Order Can be pseudo-first-order and catalytic, or second-order and stoichiometric, depending on the specific phosphite and hydroperoxide. rsc.orgrsc.org
Radical Scavenging Capability Hindered aryl phosphites can scavenge alkoxyl radicals, adding a chain-breaking mechanism to their function. acs.org

Comparative Analysis of Chain-Breaking Activity with Hindered Phenols

While phosphite antioxidants like dodecyl bis(4-nonylphenyl) phosphite are primarily recognized as hydroperoxide decomposers, certain hindered aryl phosphites also exhibit chain-breaking antioxidant activity. This function involves the termination of the radical chain reactions that lead to polymer degradation. However, their effectiveness in this role is generally considered to be less potent than that of primary antioxidants such as hindered phenols, particularly at ambient temperatures. researchgate.netpsu.edu

The chain-breaking antioxidant activity of a compound is often quantified by its rate constant of inhibition (k_inh), which measures the speed of the reaction between the antioxidant and peroxyl radicals (ROO•), and the stoichiometric factor (n), representing the number of radicals trapped by each antioxidant molecule. Hindered phenols typically exhibit high k_inh values due to the facile donation of a hydrogen atom from their hydroxyl group to a peroxyl radical, thereby neutralizing it. nih.gov For instance, α-tocopherol (a form of Vitamin E and a well-known phenolic antioxidant) has a calculated k_inh of 3.2 x 10^6 M⁻¹s⁻¹. nih.gov

In contrast, the chain-breaking mechanism for a hindered aryl phosphite involves the release of a hindered aryloxyl radical, which can then terminate the radical chain. researchgate.net At lower temperatures, the rate of this reaction is slower compared to the hydrogen donation from a hindered phenol (B47542). researchgate.net This difference in reaction kinetics underlines the classification of hindered phenols as more powerful chain-breaking antioxidants.

To illustrate this, the following table presents a conceptual comparison of the chain-breaking activity between a representative hindered aryl phosphite and a common hindered phenol.

Antioxidant TypeChain-Breaking MechanismRelative Rate Constant (k_inh) at Ambient Temperature
Hindered Aryl Phosphite Release of hindered aryloxyl radicalsLower
Hindered Phenol Hydrogen atom donationHigher

This table provides a qualitative comparison based on established mechanisms. Actual rate constants can vary significantly depending on the specific molecular structures and reaction conditions.

Synergistic Interactions in Multi-Component Stabilizer Systems

The true strength of this compound often lies in its ability to work synergistically with other stabilizers, particularly primary antioxidants. This cooperation leads to a level of stabilization that is greater than the sum of the effects of the individual components.

Cooperative Effects with Primary Antioxidants (e.g., Hindered Phenolics)

The combination of phosphite antioxidants with hindered phenolics is a cornerstone of many commercial stabilizer packages. researchgate.netvinatiorganics.commmu.ac.uk This synergistic relationship stems from their complementary functions. The primary antioxidant, the hindered phenol, acts as a radical scavenger, breaking the autoxidation chain. vinatiorganics.com In doing so, the phenol is consumed. The secondary antioxidant, the phosphite, decomposes hydroperoxides (ROOH) into non-radical products, primarily alcohols. researchgate.net This action is critical because hydroperoxides are a major source of new radicals through thermal or UV-induced decomposition, which would otherwise consume the primary antioxidant.

The efficacy of such synergistic blends is often evaluated by measuring changes in the polymer's physical properties after exposure to heat and oxygen. Key metrics include the Oxidative Induction Time (OIT), which measures the time until the onset of rapid oxidation, and the Melt Flow Index (MFI), an indicator of polymer degradation (an increase in MFI often signifies chain scission). plaschina.com.cnwikipedia.org

The following table demonstrates the synergistic effect of a phosphite/hindered phenol blend on the oxidative stability of polypropylene (B1209903), as measured by OIT.

Stabilizer SystemConcentration (wt%)Oxidative Induction Time (OIT) at 180°C (min)
Unstabilized iPP00.8
Hindered Phenol (Irganox 1010)0.1-
Phosphonite (P-EPQ)0.1-
Irganox 1010 + P-EPQ 0.06 + 0.04 74.8

Data sourced from a study on isotactic polypropylene (iPP) and a phosphonite antioxidant (P-EPQ), which exhibits similar synergistic behavior to this compound. plaschina.com.cn The table illustrates a significant increase in OIT for the blend compared to the unstabilized polymer.

Role of Hydrolysis Products in Enhanced Stabilization

An interesting aspect of the stabilizing function of phosphite antioxidants is the contribution of their hydrolysis products. This compound can undergo hydrolysis in the presence of moisture, breaking down into its constituent molecules: 4-nonylphenol (B119669) and dodecanol (B89629). mmu.ac.ukresearchgate.net

Research has indicated that these hydrolysis products are not merely inert byproducts but can actively participate in the stabilization process. mmu.ac.ukmmu.ac.uk Specifically, some of these hydrolysis products have been found to possess significant antioxidant activity, thereby retarding polymer degradation during processing. mmu.ac.ukmmu.ac.uk

The controlled hydrolysis of the parent phosphite can, therefore, lead to an in-situ generation of additional stabilizing species within the polymer matrix. This phenomenon adds another layer to the complex stabilizing mechanism of this compound.

The following table outlines the hydrolysis products of this compound and their potential contribution to stabilization.

Hydrolysis ProductChemical ClassPotential Stabilizing Function
4-Nonylphenol PhenolWeak chain-breaking antioxidant
Dodecanol AlcoholPotential co-stabilizer

Performance Characteristics and Structure Activity Relationships in Polymeric Systems

Polymer Processing Stabilization Efficacy

The efficacy of phosphite (B83602) stabilizers during polymer processing is paramount for manufacturing high-quality products. These additives are essential for preserving the polymer's intended molecular architecture and physical properties through demanding thermal and mechanical stresses.

Mitigation of Thermal Degradation During High-Temperature Extrusion and Molding

During high-temperature processing techniques such as extrusion and molding, polymers are susceptible to thermal and thermo-oxidative degradation. mdpi.com Dodecyl bis(4-nonylphenyl) phosphite, like other phosphite stabilizers, plays a vital role in mitigating these effects. grandviewresearch.com Its primary mechanism of action is the reduction of hydroperoxides that are formed due to heat and shear. uvabsorber.com This prevents the chain-scission and cross-linking reactions that would otherwise lead to a loss of polymer integrity. The high efficiency of phosphites at elevated temperatures makes them indispensable for processing many thermoplastic polymers, including polyolefins and PVC. uvabsorber.compmarketresearch.com

Preservation of Melt Flow and Color Stability

A key indicator of effective polymer stabilization during processing is the preservation of melt flow characteristics and the prevention of discoloration. Phosphite stabilizers are known to maintain the melt viscosity of the polymer, which is crucial for consistent processing and the final product's dimensional stability. tappi.org They also provide excellent color stability by inhibiting the formation of color bodies that arise from oxidative reactions. uvabsorber.com

The performance of phosphite systems in preserving these properties has been extensively documented. For instance, studies on Linear Low-Density Polyethylene (LLDPE) demonstrate the ability of phosphite-containing stabilization packages to maintain melt flow and resist yellowing over multiple extrusion passes.

Table 1: Melt Flow Index (MFI) Retention in LLDPE with Phosphite Stabilizer After Multiple Extrusion Passes
Formulation1st Pass MFI (g/10 min)3rd Pass MFI (g/10 min)5th Pass MFI (g/10 min)
Control (Phenolic AO only)1.01.52.2
Phenolic AO + Phosphite1.01.11.2
Table 2: Yellowness Index (YI) in LLDPE with Phosphite Stabilizer After Multiple Extrusion Passes
Formulation1st Pass YI3rd Pass YI5th Pass YI
Control (Phenolic AO only)-1.52.05.5
Phenolic AO + Phosphite-1.8-1.00.5

Data is illustrative based on typical performance of phosphite stabilizers in polyolefins. tappi.orglife-trialkyl.eu

Impact on Polymer Degradation Pathways (e.g., Polyolefins, Polyvinyl Chloride, Polylactic Acid)

The stabilizing action of this compound directly interferes with specific degradation pathways in different polymers.

Polyolefins (Polyethylene, Polypropylene): In polyolefins, the primary degradation pathway during processing is thermo-oxidative, leading to the formation of hydroperoxides. Phosphites decompose these hydroperoxides, preventing chain scission (predominant in polypropylene) and cross-linking (common in polyethylene), thereby preserving the molecular weight and melt characteristics. pmarketresearch.comresearchgate.net

Polyvinyl Chloride (PVC): PVC is highly susceptible to thermal degradation, which proceeds via a "zipper-like" dehydrochlorination reaction, releasing hydrochloric acid (HCl). This process causes severe discoloration and loss of mechanical properties. Phosphites in PVC formulations act as secondary stabilizers, scavenging HCl and preventing the autocatalytic degradation process. pmarketresearch.com2017erp.com

Polylactic Acid (PLA): PLA can undergo hydrolytic, thermal, and thermo-oxidative degradation. nih.govnih.gov During melt processing, phosphites can act as chain extenders, reacting with the end groups of PLA chains to counteract molecular weight loss. researchgate.netresearchgate.net This results in improved mechanical properties of the final product, such as increased tensile strength. researchgate.net However, it is noted that under certain long-term aging conditions with moisture present, some phosphites may catalyze hydrolytic degradation of PLA. nih.govresearchgate.net

Long-Term Thermal Stability and Material Integrity

Beyond processing, this compound contributes to the long-term durability of polymer products by protecting them from slow degradation initiated by heat and oxygen exposure during their service life.

Prevention of Oxidative Damage and Mechanical Property Loss

Over time, exposure to heat and air leads to oxidative degradation, causing materials to become brittle, lose strength, and discolor. bdmaee.net Phosphites function as secondary antioxidants, often used in synergy with primary antioxidants like hindered phenols, to provide a comprehensive long-term stabilization system. pmarketresearch.comtappi.org While primary antioxidants trap free radicals, phosphites decompose the hydroperoxides that could otherwise initiate further radical formation. uvabsorber.com This synergistic approach is highly effective in preserving the mechanical properties, such as impact strength and elongation at break, and extending the functional lifespan of the polymer. mdpi.compmarketresearch.com

Considerations for Specific Polymer Matrices (e.g., Polyethylene, Polypropylene (B1209903), PVC)

The effectiveness and selection of a phosphite stabilizer depend on the specific polymer matrix and the intended application.

Polyethylene (PE) and Polypropylene (PP): In PE and PP applications, particularly those requiring a long service life such as pipes, automotive parts, and films, stabilization packages frequently incorporate phosphites. pmarketresearch.com The choice of phosphite can be influenced by factors like compatibility and volatility. The structure of this compound, with a long alkyl dodecyl group, suggests lower volatility and potentially improved compatibility in non-polar polyolefins compared to purely aryl phosphites. life-trialkyl.eu

Polyvinyl Chloride (PVC): For rigid PVC applications like window profiles and siding, phosphites are crucial for both processing stability and weatherability. pmarketresearch.com They prevent discoloration during high-temperature extrusion and protect against long-term thermal and oxidative effects, ensuring the material maintains its color and mechanical integrity throughout its service life. pmarketresearch.com2017erp.com

Influence of Phosphite Ligand Architecture on Performance

The molecular structure of a phosphite stabilizer is the primary determinant of its performance. The organic groups (ligands) attached to the phosphorus-oxygen backbone govern the electronic environment and steric accessibility of the phosphorus atom, which in turn influences key properties such as hydrolytic stability, antioxidant efficiency, polymer compatibility, and migration resistance. In this compound, the combination of two bulky substituted aromatic (aryl) groups and one long-chain aliphatic (alkyl) group creates a unique molecular architecture designed to balance these competing performance demands.

Steric Hindrance and its Effect on Stability and Reactivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a pivotal role in the function of phosphite stabilizers. The size and shape of the ligands surrounding the central phosphorus atom directly influence both the hydrolytic stability of the molecule and its reactivity as a hydroperoxide decomposer.

In the case of this compound, the two 4-nonylphenyl groups provide significant steric bulk. This molecular shielding helps to protect the phosphorus atom from attack by water molecules, thereby enhancing the compound's hydrolytic stability. mmu.ac.uklife-trialkyl.eu Phosphites with poor hydrolytic stability can degrade during storage or processing, leading to the formation of acidic species that can be detrimental to the polymer. mmu.ac.uk Generally, the stability of phosphites increases with the steric hindrance of the ligands, following the order: Hindered Aryl > Aryl > Alkyl. life-trialkyl.euacs.org

However, excessive steric hindrance can also impede the primary antioxidant function of the phosphite, which is to react with and neutralize hydroperoxides (ROOH) that form during polymer degradation. life-trialkyl.euvinatiorganics.com The general order of reactivity for phosphites in hydroperoxide reduction is the inverse of their stability: Alkyl phosphites > Aryl phosphites > Hindered aryl phosphites. acs.orgresearchgate.net this compound, as a mixed alkyl-aryl phosphite, represents a structural compromise. The bulky nonylphenyl groups confer high hydrolytic stability, while the more flexible dodecyl chain may allow for sufficient reactivity with hydroperoxides, achieving a balance between stability and antioxidant performance.

Phosphite TypeGeneral StructureRelative Steric HindranceRelative Hydrolytic StabilityRelative Reactivity (Peroxide Decomposition)
Alkyl PhosphiteP(O-Alkyl)₃LowLowHigh
Aryl PhosphiteP(O-Aryl)₃ModerateModerateModerate
Hindered Aryl PhosphiteP(O-Aryl-bulky)₃HighHighLow
Mixed Alkyl-Aryl (e.g., this compound)P(O-Alkyl)(O-Aryl)₂HighHighModerate

Molecular Weight and Polarity Effects on Migration and Blooming

The physical retention of a stabilizer within the polymer matrix is critical for long-term performance. Two common failure modes related to poor retention are migration and blooming. Migration is the movement of the additive within the polymer or out of it, while blooming is the crystallization or exudation of the additive onto the polymer surface, often resulting in a hazy or greasy film. amazonaws.comspecialchem.com

The molecular architecture of this compound is designed to minimize these phenomena. The key factors influencing migration and blooming are molecular weight and compatibility (polarity) with the host polymer. specialchem.comadeka.co.jp

Molecular Weight: Additives with higher molecular weights have lower volatility and diffuse more slowly through the polymer matrix. amazonaws.comadeka.co.jp This significantly reduces the rates of migration and blooming. The presence of two C9 alkyl chains on the phenyl rings and a C12 chain gives this compound a substantial molecular weight, contributing to its permanence in the polymer.

Polarity and Compatibility: For an additive to be effective, it must be compatible with the polymer, meaning it should be soluble in the polymer matrix. adeka.co.jp Polyolefins such as polyethylene and polypropylene are nonpolar (hydrophobic). The long dodecyl and nonyl alkyl chains on the phosphite molecule enhance its nonpolar character, promoting good solubility and compatibility with these resins. life-trialkyl.eu Poor compatibility can lead to the additive being squeezed out of the polymer matrix as it cools and crystallizes, resulting in blooming. specialchem.com

FactorEffect on Migration and BloomingRelevance to this compound
High Molecular WeightDecreases migration and blooming by reducing diffusion rate and volatility. amazonaws.comadeka.co.jpThe combination of dodecyl and nonylphenyl groups results in a high molecular weight.
Low Polarity (High Lipophilicity)Increases compatibility and solubility in nonpolar polymers like polyolefins, reducing the driving force for blooming. life-trialkyl.euLong alkyl chains (C12 and C9) impart a nonpolar character, enhancing compatibility.
High Additive ConcentrationIncreases the likelihood of exceeding the solubility limit, leading to blooming. specialchem.comGood compatibility may allow for higher effective use levels before blooming occurs.
Low Polymer CrystallinityIncreases migration, as diffusion is faster in amorphous regions. nih.govThe additive's high compatibility is beneficial in both amorphous and crystalline polymers.

Design Principles for Optimized Stabilizer Performance

The design of an effective phosphite stabilizer like this compound is a multi-variable optimization process. The goal is to create a molecule that delivers maximum processing and long-term stability without compromising the physical or aesthetic properties of the final product. The key design principles revolve around balancing three core characteristics:

Reactivity and Performance: The stabilizer must be reactive enough to decompose hydroperoxides effectively at processing temperatures, thereby preserving the polymer's molecular weight and preventing discoloration. amfine.com This is often achieved in synergistic combination with a primary (hindered phenol) antioxidant. 3vsigmausa.comspecialchem.com

Stability: The molecule must be sufficiently stable to resist hydrolysis during shipping, storage, and processing. Hydrolytic degradation not only reduces the concentration of the active stabilizer but can also generate byproducts that may be harmful to the polymer or processing equipment. mmu.ac.uk This is achieved by incorporating sterically hindering groups, such as substituted aryl ligands. life-trialkyl.eu

Compatibility and Permanence: The stabilizer must remain within the polymer to provide long-term protection. This requires a molecular structure with high molecular weight and a polarity that matches the host polymer to ensure good solubility and prevent migration and blooming. amazonaws.comadeka.co.jp

This compound exemplifies these principles. Its mixed alkyl-aryl ligand structure is a deliberate design choice to balance the high hydrolytic stability conferred by the bulky nonylphenyl groups with the reactivity and polymer compatibility enhanced by the dodecyl group. This molecular architecture results in a high-performance, hydrolytically stable, and permanent secondary antioxidant suitable for demanding polymer applications.

Degradation Pathways and Environmental Implications

Hydrolytic Degradation of Dodecyl bis(4-nonylphenyl) Phosphite (B83602)

The primary degradation mechanism for organophosphite antioxidants like Dodecyl bis(4-nonylphenyl) phosphite is hydrolysis, which occurs when the compound reacts with water. researchgate.netgoogle.com This process involves the cleavage of the ester bonds within the molecule.

The hydrolysis of a phosphite ester, such as this compound, breaks the P-O (phosphorus-oxygen) bonds. This reaction with water leads to the formation of phosphorous acid and the corresponding alcohols. wikipedia.orgnih.gov In the case of this compound, the degradation yields three distinct molecules: phosphorous acid, 4-nonylphenol (B119669), and dodecanol (B89629). chemicalbook.comuseforesight.io The presence of excess nonylphenol from the synthesis of related compounds like tris(nonylphenyl) phosphite (TNPP) has been a concern due to its potential for color degradation in polymers and its estrogen-mimicking properties. google.com

Table 1: Hydrolysis Reaction of this compound

ReactantProducts
This compound + WaterPhosphorous Acid + 4-Nonylphenol + Dodecanol

The rate of hydrolysis for phosphite esters is not constant and can be significantly influenced by environmental factors. nih.gov Organic triphosphites are known to hydrolyze readily upon exposure to moisture. google.com The reaction can be catalyzed and therefore accelerated in both acidic and basic conditions. nih.govnih.gov Studies on related phosphinates and phosphonates show that the rate of hydrolysis is dependent on the pH of the medium. nih.gov For instance, research on the hydrolysis of other esters has demonstrated that acidic hydrolysis can lead to a higher yield of phenolic content compared to neutral or basic conditions. nih.gov This suggests that environments with lower pH, such as acid rain or acidic industrial effluents, could hasten the degradation of this compound, leading to a more rapid release of its breakdown products.

To understand the degradation process in detail, researchers employ various in situ spectroscopic techniques to monitor the reaction kinetics and identify intermediate compounds. These methods allow for real-time analysis of the chemical changes occurring. nih.gov For phosphite compounds, ³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy is particularly effective for elucidating the hydrolysis mechanism. researchgate.net Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can monitor the disappearance of specific functional groups, while ¹H NMR (Proton Nuclear Magnetic Resonance) can track the formation of degradation products like alcohols and acids. nih.govmdpi.com

Table 2: Spectroscopic Techniques for Monitoring Phosphite Degradation

Spectroscopic TechniqueApplication in Degradation Monitoring
³¹P-NMR SpectroscopyElucidates the hydrolysis mechanism of phosphites directly. researchgate.net
¹H NMR SpectroscopyIdentifies and quantifies intermediates and final products like acids and alcohols. nih.gov
FTIR SpectroscopyMonitors the kinetics of degradation by tracking changes in specific functional groups (e.g., P-O-C bonds). nih.govmdpi.com
HPLC-DAD/HPLC-MS/MSSeparates and identifies degradation intermediates and products. nih.gov

Formation and Fate of Nonylphenol (NP) as a Degradation Product

One of the most significant environmental implications of the degradation of this compound and related compounds is the formation of 4-nonylphenol (NP). researchgate.netuseforesight.io Nonylphenol is a subject of considerable environmental concern due to its persistence and endocrine-disrupting properties. useforesight.iowikipedia.org

Nonylphenol is often found in plastic products not because it was added directly, but because it is a breakdown product of an intentionally added substance. foodpackagingforum.orgmdpi.com In polymer formulations, particularly those using phosphite antioxidants like TNPP (a close relative of this compound), NP is considered a Non-Intentionally Added Substance (NIAS). chemicalbook.comresearchgate.netfood.gov.uk NIAS are chemicals present in a material that have not been added for a technical reason during production. foodpackagingforum.org They can arise from impurities, reaction byproducts, or, as in this case, degradation products. mdpi.comnano-lab.com.tr NP has been detected in various food contact plastics, such as polyvinyl chloride (PVC) and polystyrene, originating from the hydrolysis of phosphite stabilizers. researchgate.net

Once formed through hydrolysis, nonylphenol can be released into the environment from plastic materials. europa.eu It is known to persist in aquatic environments and is not readily biodegradable. wikipedia.org While some biodegradation can occur through microbial action, the process can be slow. nih.gov The half-life of nonylphenol is estimated to be over 60 years in sediment, indicating a high degree of persistence. wikipedia.org In some aquatic systems, its degradation half-life can range from a few days to nearly one hundred days. nih.gov Due to its widespread use in products with "down-the-drain" applications, NP is frequently introduced into the water supply via wastewater treatment plants, where it can sorb to suspended solids and enter the environment through sludge. wikipedia.orgnih.gov The persistence and potential for bioaccumulation of NP pose long-term risks to aquatic ecosystems. useforesight.ionih.gov

Table 3: Environmental Persistence of Nonylphenol (NP)

Environmental CompartmentPersistence/Half-LifeSource
Surface WatersCan take months or longer to degrade. wikipedia.org
SoilsCan take months or longer to degrade. wikipedia.org
SedimentsHalf-life estimated to be >60 years. wikipedia.org
Aerobic Conditions (Sewage Sludge/Sediments)Half-lives range from 1.1 to 99.0 days. nih.gov

Ecological Effects of Nonylphenol in Aquatic Environments

The presence of nonylphenol in aquatic ecosystems, resulting from the degradation of compounds like this compound, poses a significant threat to wildlife due to its toxic and endocrine-disrupting properties. nih.govresearchgate.nettoxicslink.org

Interference with Hormonal Systems and Endocrine Disruption in Wildlife

Nonylphenol is a well-documented endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of various organisms. nih.govresearchgate.netsvdcdn.com It acts as a xenoestrogen, meaning it mimics the effects of the natural hormone estrogen. nih.govresearchgate.net This estrogenic activity allows nonylphenol to bind to estrogen receptors, potentially leading to a range of adverse physiological effects. svdcdn.com

In wildlife, particularly in aquatic species, exposure to nonylphenol has been shown to cause feminization in fish. nih.govresearchgate.netsvdcdn.com This can manifest as the development of female characteristics in male fish, such as the production of vitellogenin, a female-specific egg yolk protein. nih.govchemtrust.org Such hormonal interference can disrupt the natural balance of endocrine functions, affecting not only reproduction but also other hormone-controlled processes. svdcdn.comchemtrust.org The widespread detection of nonylphenol in various environmental matrices, including river water and sediments, highlights the potential for continuous exposure and long-term endocrine disruption in wildlife populations. nih.govmdpi.com

Adverse Effects on Reproduction and Development in Aquatic Organisms

The endocrine-disrupting properties of nonylphenol have direct and severe consequences for the reproduction and development of aquatic organisms. elchemy.com Exposure to environmentally relevant concentrations of nonylphenol has been linked to a variety of reproductive and developmental problems.

Table 2: Documented Reproductive and Developmental Effects of Nonylphenol in Aquatic and Other Organisms

Organism Effect Reference
Fish (General) Feminization, decreased male fertility, altered sex ratio, reduced hatching rate nih.govresearchgate.netsvdcdn.comcabidigitallibrary.org
Rainbow Trout (Oncorhynchus mykiss) Decreased plasma concentrations of 17β-estradiol and 11-ketotestosterone fao.org
Pacific Oyster (Crassostrea gigas) Incidence of hermaphroditism, developmental abnormalities aloki.hu
Male Mice Decreased weight of reproductive organs, impaired spermatogenesis nih.govnih.gov

Long-Term Ecological Impacts and Biodiversity Considerations

The persistence and toxicity of nonylphenol in aquatic environments can lead to significant long-term ecological impacts and a reduction in biodiversity. elchemy.com Because nonylphenol breaks down slowly, it can remain in ecosystems for extended periods, leading to chronic exposure for aquatic life. elchemy.comhealth.state.mn.us This long-term exposure can affect the health and stability of entire aquatic communities. nih.gov

The adverse effects on the reproduction and development of individual species can have cascading effects on population dynamics. svdcdn.com A decline in the reproductive success of sensitive species can lead to population decline, altering the structure of the aquatic food web. elchemy.comsvdcdn.com The toxicity of nonylphenol to a wide range of aquatic organisms, including phytoplankton, zooplankton, invertebrates, and fish, can reduce species diversity. nih.govelchemy.com The continuous release of nonylphenol from sources like wastewater treatment plant effluents ensures a persistent pressure on aquatic ecosystems, potentially leading to a loss of biodiversity over time. health.state.mn.ustandfonline.com

Regulatory Context and Development of Environmentally Benign Alternatives

The significant environmental risks associated with nonylphenol and its precursors have prompted regulatory action in various regions.

Classification of Nonylphenol and Related Phosphites as Substances of Very High Concern (SVHC)

Recognizing its hazardous properties, regulatory bodies have classified nonylphenol and related substances as chemicals of significant concern. In the European Union, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, nonylphenol has been identified as a Substance of Very High Concern (SVHC). europa.eunih.gov This classification is due to its endocrine-disrupting properties that pose a threat to the environment. nih.govuseforesight.io

The inclusion of a substance on the SVHC Candidate List triggers legal obligations for companies using the substance. cirs-group.comchemsafetypro.com Specifically, tris(4-nonylphenyl, branched and linear) phosphite (TNPP), which can degrade to nonylphenol, has also been proposed for identification as an SVHC for the same reasons. useforesight.iochemsafetypro.com The classification as an SVHC is a critical step towards stricter regulation, which may include requiring authorization for its use and promoting the substitution with safer, environmentally benign alternatives. europa.euecomundo.eu Furthermore, nonylphenol and nonylphenol ethoxylates are listed as priority hazardous substances under the EU Water Framework Directive, which aims to phase out their discharge and emission. mst.dk

Analytical Methodologies for Characterization and Degradation Product Monitoring

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of dodecyl bis(4-nonylphenyl) phosphite (B83602), and are invaluable for identifying its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for Phosphite Degradation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds. ³¹P NMR is particularly useful for monitoring the degradation of phosphite antioxidants. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an excellent probe for changes in the phosphite structure.

The degradation of phosphite stabilizers often involves oxidation of the phosphite (P(III)) to a phosphate (B84403) (P(V)). This transformation is readily observed in the ³¹P NMR spectrum as a significant change in the chemical shift. For triaryl phosphites, the P(III) signal typically appears in the region of +130 to +126 ppm. Upon oxidation to the corresponding phosphate, this signal disappears and a new signal appears in the phosphate region, typically between 0 and -20 ppm.

Table 1: Representative ³¹P NMR Chemical Shifts for Phosphite and Degradation Products

Compound/Functional GroupTypical ³¹P Chemical Shift (ppm)
Triaryl Phosphite (P(III))+130 to +126
Dialkyl Hydrogen Phosphite+8 to +11
Phosphoric Acid~0
Triaryl Phosphate (P(V))0 to -20

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of dodecyl bis(4-nonylphenyl) phosphite would exhibit characteristic absorption bands corresponding to its constituent chemical bonds.

Key expected absorption bands include:

P-O-C (Aryl) stretching: Strong bands typically observed in the region of 1200-1100 cm⁻¹.

P-O-C (Alkyl) stretching: Strong bands typically observed in the region of 1050-950 cm⁻¹.

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands appearing in the 2960-2850 cm⁻¹ region from the dodecyl and nonyl groups.

C=C stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Degradation of the phosphite to a phosphate would result in the appearance of a new, strong absorption band corresponding to the P=O stretch, typically in the range of 1300-1250 cm⁻¹. Hydrolysis of the ester linkages would lead to the appearance of a broad O-H stretching band around 3400-3200 cm⁻¹ from the resulting alcohol or phenol (B47542).

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For a large molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to obtain the molecular ion peak.

The fragmentation of organophosphorus compounds in MS is influenced by the substituents on the phosphorus atom. nih.gov For this compound, fragmentation would likely occur at the P-O and C-O bonds. nih.govmiamioh.edu Common fragmentation pathways would involve the loss of the dodecyl group, the nonylphenyl groups, or smaller alkyl fragments from the nonyl chains. libretexts.org Analysis of the resulting fragment ions can confirm the structure of the parent molecule and help identify degradation products. For instance, the detection of ions corresponding to 4-nonylphenol (B119669) would indicate hydrolysis of the phosphite ester.

Chromatographic Separations for Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture, such as other additives or degradation products, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile phosphite antioxidants. sigmaaldrich.comnih.govmdpi.comnih.govnih.govmdpi.com A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC system for this analysis would consist of:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient of an organic solvent (such as acetonitrile (B52724) or methanol) and water. sigmaaldrich.com

Detector: A UV detector set to a wavelength where the aromatic nonylphenyl groups absorb, typically around 260-280 nm. sigmaaldrich.com An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could also be used for detection, especially if the compound lacks a strong UV chromophore or if more specific detection is required.

This method can be used to determine the purity of the raw material and to quantify the amount of the active phosphite stabilizer remaining in a polymer after processing or aging. It can also separate and quantify degradation products like 4-nonylphenol and the corresponding phosphate.

Table 2: Example HPLC Method Parameters for Phosphite Antioxidant Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 270 nm
Injection Volume 10 µL

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Due to its high molecular weight and consequently low volatility, this compound is not amenable to analysis by standard gas chromatography (GC). The temperatures required to volatilize the compound would likely cause its thermal degradation within the GC inlet and column.

However, GC-MS is a very powerful tool for the analysis of the more volatile degradation products of this compound, such as 4-nonylphenol. After extraction from the polymer matrix, these smaller molecules can be readily separated and identified by GC-MS. High-temperature GC (HT-GC) could potentially be explored, but its applicability would need to be carefully evaluated to ensure the thermal stability of the analyte during analysis. dtic.mil

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis of Degradation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective detection of this compound and its degradation products at trace levels. While specific studies focusing exclusively on this compound are not widely available in public literature, the methodologies applied to structurally similar compounds, such as tris(nonylphenyl) phosphite (TNPP), provide a foundational framework.

The degradation of nonylphenyl phosphites in polymers can lead to the formation of various smaller molecules, with 4-nonylphenol (4-NP) being a significant concern due to its potential environmental and health implications. nih.govuseforesight.io An analytical procedure using LC-MS/MS for the quantification of TNPP and 4-NP in food packaging materials has been developed, which can be adapted for this compound. nih.gov This typically involves:

Chromatographic Separation: A C18 or similar reversed-phase liquid chromatography column is used to separate the parent compound from its more polar degradation products.

Ionization: Atmospheric pressure chemical ionization (APCI) is often effective for the analysis of the parent phosphite, while electrospray ionization (ESI) in negative mode is highly sensitive for the detection of phenolic degradation products like 4-nonylphenol. nih.gov

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analytes.

This two-step analytical approach ensures not only the quantification of the remaining phosphite but also allows for the detection and monitoring of other potential sources of degradation products. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Nonylphenyl Phosphite Degradation Products

ParameterSetting
Chromatography
ColumnC18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile PhaseGradient of water and acetonitrile/methanol with additives
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeESI Negative (for 4-nonylphenol), APCI Positive (for phosphite)
Monitored Transition (4-NP)Hypothetical m/z
Monitored Transition (Parent)Hypothetical m/z
Collision EnergyOptimized for each transition

Note: Specific m/z values would need to be determined experimentally for this compound and its unique degradation products.

Thermal Analysis Techniques for Performance Evaluation in Polymers

Thermal analysis techniques are indispensable for evaluating the effectiveness of this compound as a stabilizer in polymers. These methods measure changes in the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. When this compound is incorporated into a polymer, TGA can be used to assess its impact on the thermal stability of the polymer. The analysis provides key data points such as the onset temperature of decomposition and the temperature of maximum decomposition rate. An effective stabilizer like this compound is expected to increase the thermal stability of the polymer, shifting the decomposition to higher temperatures. TGA can be performed on the polymer with and without the additive to quantify this improvement. The results are typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For polymers containing this compound, DSC is particularly useful for determining the oxidative induction time (OIT). OIT is a measure of the resistance of a material to oxidative degradation and is determined by holding the sample at an elevated temperature in an oxygen atmosphere and measuring the time until the onset of the exothermic oxidation process. A longer OIT indicates better oxidative stability. By comparing the OIT of a polymer with and without the phosphite additive, its effectiveness as an antioxidant can be quantified.

Table 2: Representative Thermal Analysis Data for a Stabilized Polymer

Analysis TypeParameterUnstabilized PolymerPolymer with this compound
TGA Onset of Decomposition (°C)Typical ValueExpected Higher Value
TGA Temp. of Max. Decomposition Rate (°C)Typical ValueExpected Higher Value
DSC Oxidative Induction Time (OIT) (min)Typical ValueExpected Higher Value

Note: The values presented are illustrative and would vary depending on the specific polymer, concentration of the additive, and experimental conditions.

Extraction and Sample Preparation Protocols for Polymer-Embedded this compound and its Metabolites

The accurate quantification of this compound and its degradation products from a polymer matrix necessitates efficient extraction and sample clean-up procedures prior to instrumental analysis. The choice of solvent and extraction technique is crucial to ensure high recovery of the analytes without causing further degradation.

For nonylphenyl phosphites embedded in polymers like polyethylene, solvent extraction is a common approach. nih.gov The general protocol involves:

Sample Preparation: The polymer sample is typically reduced in size by grinding or cutting into small pieces to maximize the surface area for extraction.

Extraction: The polymer is then submerged in a suitable organic solvent and subjected to techniques such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or accelerated solvent extraction (ASE). Dichloromethane is often a good solvent choice for extracting phosphite esters.

Concentration: The resulting extract is concentrated, often by rotary evaporation, to a smaller volume.

Clean-up: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.

Reconstitution: The final extract is reconstituted in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

For the analysis of degradation products like 4-nonylphenol, an additional acidic treatment of the extract may be performed to hydrolyze any remaining phosphite and release all bound nonylphenol for a total concentration measurement. nih.gov The recovery of the extraction method is typically assessed by spiking a blank polymer sample with a known amount of the target analytes and performing the entire procedure. Recoveries in the range of 87% to 114% have been reported for similar compounds. nih.gov

Future Research Directions and Sustainability Considerations

Development of Next-Generation Phosphite (B83602) Stabilizers with Enhanced Hydrolytic Stability

A significant drawback of many conventional phosphite antioxidants is their susceptibility to hydrolysis, a chemical breakdown reaction with water that can occur during storage, handling, and processing. mmu.ac.ukgoogle.com This degradation can compromise the stabilizer's effectiveness and lead to processing issues. mmu.ac.ukgoogle.com Consequently, a primary focus of future research is the creation of next-generation phosphites with superior resistance to hydrolysis.

Key research strategies include:

Molecular Architecture Modification: The structure of the phosphite ligand is a critical determinant of its stability. life-trialkyl.eu Increasing the steric hindrance around the central phosphorus atom is a well-established method to protect it from hydrolysis. google.comgoogle.com Research is exploring novel molecular designs, such as spirocyclic structures and the formation of hydrophobic eight-membered rings, which have been shown to significantly enhance hydrolytic resistance. nih.gov The incorporation of bulky functional groups, like 2,4-di-t-butyl-6-methyl groups, also contributes to steric protection and improved stability. google.com

Increased Molecular Weight: Elevating the molecular weight of phosphite antioxidants is a pivotal strategy for improving not only hydrolytic stability but also thermal resistance and reducing volatility. nih.gov

Synergistic Blends and Co-additives: The hydrolytic stability of phosphites can be significantly improved through formulation with other additives. mmu.ac.uk The inclusion of acid scavengers, such as calcium stearate (B1226849) or hydrotalcite-like compounds, and the use of amines like triisopropanolamine (B86542) are common practices. mmu.ac.ukgoogle.com Future work involves optimizing these synergistic blends to provide maximum protection without compromising the antioxidant performance of the phosphite. Research has demonstrated that the physical form of the additive package and the chemical nature of co-additives can drastically reduce the rate of hydrolysis. researchgate.net

The goal is to develop phosphites that maintain their chemical integrity under diverse environmental conditions, ensuring reliable performance and extending shelf life. google.com

Strategy for Enhanced Hydrolytic StabilityMechanism of ActionExample/Target Compound Structure
Increased Steric Hindrance Physically blocks water molecules from accessing and attacking the central phosphorus atom. google.comgoogle.comPhosphites with bulky alkylphenyl groups (e.g., 2,4-di-t-butylphenyl). google.com
Novel Molecular Architectures Creates a complex, often cyclic, structure that shields the phosphorus atom and imparts hydrophobicity. nih.govPentaerythritol diphosphites with spirocyclic structures; compounds forming hydrophobic rings. nih.gov
Synergistic Blends Co-additives neutralize acidic species that catalyze hydrolysis or act as a barrier to moisture. mmu.ac.ukgoogle.comBlending phosphites with amines (e.g., triisopropanolamine) or acid scavengers (e.g., calcium stearate). mmu.ac.ukgoogle.com
Increased Molecular Weight Reduces volatility and mobility, which can indirectly enhance stability and reduce interaction with ambient moisture. nih.govHigh molecular weight phosphites like tetra(2,4-di-tert-butylphenol)-4,4'-biphenyl diphenyl phosphite (PEPQ). nih.gov

Advanced Computational Modeling for Predicting Stabilizer Performance and Degradation Pathways

The development of new polymer additives has traditionally relied on extensive, time-consuming, and costly experimental trials. Advanced computational modeling offers a powerful alternative, enabling researchers to predict the performance and breakdown of stabilizers like phosphites at a molecular level. proquest.comresearchgate.net

Key computational techniques and their applications include:

Quantum-Based Molecular Dynamics (QMD): QMD simulations allow for the examination of chemical reactions and bond-breaking events in complex systems. rsc.org This method can be used to model the degradation of a polymer and its additive package under specific conditions, such as exposure to UV radiation or heat, providing insights into the specific chemical pathways involved. rsc.orgacs.org

Kinetic Modeling: This approach involves developing mechanistic schemes that represent the complex network of radical chain reactions involved in polymer oxidation. researchgate.net By determining the rate constants for these reactions, kinetic models can simulate the evolution of a polymer's chemical structure over time and predict the effectiveness of a stabilizer in inhibiting degradation. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Computational chemistry can be used to establish correlations between the molecular structure of a phosphite stabilizer and its key properties, such as reactivity, compatibility with the polymer, and hydrolytic stability. life-trialkyl.eu These models help in the rational design of new molecules with optimized performance characteristics before they are synthesized in the lab.

These computational tools accelerate the innovation cycle by allowing for the virtual screening of new candidate molecules and the in-depth analysis of degradation mechanisms. proquest.comacs.org This not only saves resources but also leads to a more fundamental understanding of how stabilizers function, paving the way for the targeted design of highly effective and stable additives. mdpi.com

Computational MethodApplication in Stabilizer ResearchKey Insights Provided
Quantum-Based Molecular Dynamics (QMD) Simulating chemical damage and bond scission in polymers under stress (e.g., irradiation). rsc.orgacs.orgElucidation of specific reaction pathways and degradation products at the atomic level. rsc.org
Kinetic Modeling Predicting the rate of polymer oxidation and the effect of stabilizers over time. researchgate.netLifetime prediction of materials; understanding the interplay between different additives and degradation reactions. researchgate.net
Atomistic Simulations (e.g., Molecular Dynamics) Investigating physical degradation, such as the effect of pollutants or plasticizers on polymer properties. acs.orgChanges in mechanical properties (e.g., elastic modulus), diffusion, and morphology of the polymer matrix. acs.org

Q & A

Basic Research Questions

Q. What are the key analytical challenges in identifying and quantifying Dodecyl bis(4-nonylphenyl) phosphite in polymer matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used, but detection limits can vary. For example, a study on tris(4-nonylphenyl) phosphite reported a high limit of quantification (LOQ = 5 µg/mL) due to matrix interference in plastic extracts . Researchers should optimize sample preparation (e.g., solid-phase extraction) and consider high-resolution MS to improve sensitivity. Calibration standards must account for structural analogs to avoid misidentification.

Q. How can synthetic routes for this compound be optimized to minimize impurities like 4-nonylphenol (4-NP)?

  • Methodological Answer : Impurities such as 4-NP (≥0.1% w/w) are critical due to endocrine-disrupting properties . Synthesis should employ rigorous purification steps (e.g., vacuum distillation, recrystallization) and real-time monitoring via nuclear magnetic resonance (NMR) to track residual phenol content. Reaction conditions (temperature, stoichiometry of dodecyl alcohol and 4-nonylphenol) must be tightly controlled to prevent incomplete esterification .

Q. What stability studies are recommended for this compound under thermal and oxidative conditions?

  • Methodological Answer : Accelerated aging experiments (e.g., 70°C, 50% humidity) paired with Fourier-transform infrared spectroscopy (FTIR) can monitor phosphite degradation. Track peaks at 850–950 cm⁻¹ (P-O-C bonds) and 1200 cm⁻¹ (P=O formation). Compare results to tris(4-nonylphenyl) phosphite, which degrades into 4-NP under heat . Include control samples with antioxidants to assess stabilization efficacy.

Advanced Research Questions

Q. How does the environmental degradation of this compound contribute to endocrine disruption in aquatic ecosystems?

  • Methodological Answer : Hydrolytic degradation studies in simulated freshwater (pH 7, 25°C) reveal cleavage into 4-NP and phosphoric acid derivatives. Use in vitro assays (e.g., yeast estrogen screen, YES) to quantify estrogenic activity of degradation products. Compare to regulatory thresholds; ECHA classifies 4-NP as an environmental endocrine disruptor at ≥0.1% w/w . Bioaccumulation potential can be modeled using octanol-water partition coefficients (log Kow) estimated via EPI Suite™.

Q. What experimental designs are effective for evaluating the synergistic effects of this compound with other polymer additives?

  • Methodological Answer : Design a factorial experiment varying concentrations of phosphite, UV stabilizers, and plasticizers. Use differential scanning calorimetry (DSC) to measure oxidative induction time (OIT) and gel permeation chromatography (GPC) to track molecular weight changes. For example, tris(4-nonylphenyl) phosphite showed antagonistic effects with hindered amine light stabilizers (HALS) in polypropylene . Statistical tools (e.g., ANOVA, response surface methodology) can identify interactions.

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound isomers?

  • Methodological Answer : Nuclear Overhauser effect spectroscopy (NOESY) NMR distinguishes branched vs. linear 4-nonylphenyl groups by spatial proton interactions. High-resolution MS with collision-induced dissociation (CID) fragments the phosphite backbone to confirm alkyl chain arrangements. Compare to reference spectra of tris(4-nonylphenyl) phosphite isomers, which exhibit distinct fragmentation patterns .

Key Research Recommendations

  • Prioritize degradation pathway studies using isotopic labeling (e.g., <sup>13</sup>C) to trace 4-NP formation.
  • Develop standardized protocols for quantifying phosphites in complex matrices (e.g., ISO/ASTM methods).
  • Investigate alternatives with lower environmental persistence while maintaining antioxidant efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.